![molecular formula C21H19FN4O2 B5558618 8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)
8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolone derivatives typically involves the introduction of fluorine atoms into the quinolone nucleus and modifications at various positions to enhance antibacterial activity. For instance, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (PD 117558) demonstrated significant activity, showcasing the importance of the N1 substituent and fluorine atoms in the compound's efficacy (Domagala et al., 1988).
Molecular Structure Analysis
The molecular structure of fluoroquinolones plays a crucial role in their antibacterial activity. The presence of fluorine atoms and specific substituents can significantly impact the compound's effectiveness against various bacterial strains. For example, the introduction of the cyclopropyl group at the N1 position significantly enhanced the antibacterial potency of the quinolone nucleus (Domagala et al., 1988).
Chemical Reactions and Properties
Fluoroquinolones undergo various chemical reactions that are essential for their antibacterial action, including interaction with the bacterial DNA gyrase enzyme. This interaction inhibits the supercoiling of DNA, a critical process for bacterial DNA replication, leading to the bactericidal effect of these compounds.
Physical Properties Analysis
The physical properties of fluoroquinolones, such as solubility and stability, are influenced by their molecular structure. For example, the introduction of specific substituents can improve the pharmacokinetic profile of these compounds, as seen in the case of LB20304, which exhibited good physical properties and potent antimicrobial activity (Hong et al., 1997).
properties
IUPAC Name |
8-fluoro-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-N-(pyridin-2-ylmethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-6-3-4-14-7-9-18(25-20(14)17)21(28)26(12-15-5-1-2-11-23-15)13-16-8-10-19(27)24-16/h1-7,9,11,16H,8,10,12-13H2,(H,24,27)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGYPZIYNOQBC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide |
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